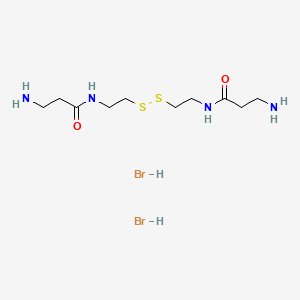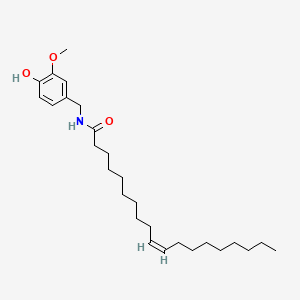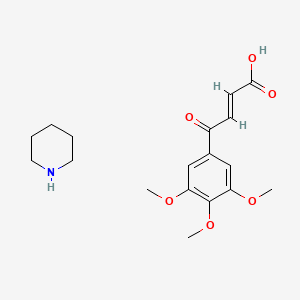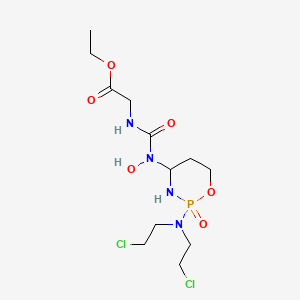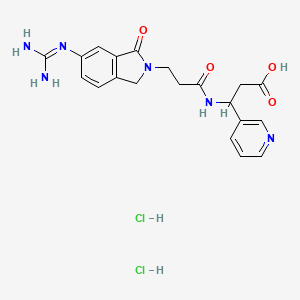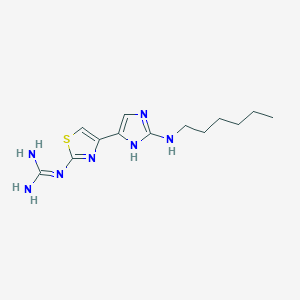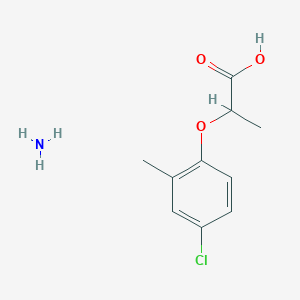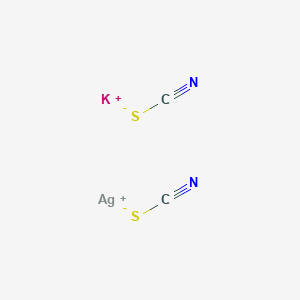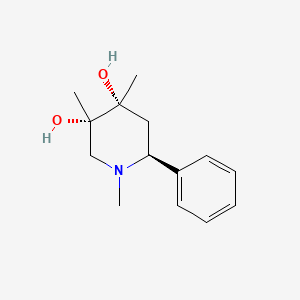
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Piperidinediol, 6-fenil-1,3,4-trimetil-, (3-alfa,4-alfa,6-beta)- es un compuesto orgánico complejo con la fórmula molecular C14H21NO2. Es un derivado de la piperidina, un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3,4-Piperidinediol, 6-fenil-1,3,4-trimetil-, (3-alfa,4-alfa,6-beta)- típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la hidrogenación de un compuesto precursor, seguida de ciclización y modificaciones de grupos funcionales. Las condiciones de reacción a menudo requieren catalizadores específicos, disolventes y controles de temperatura para garantizar la estereoquímica y el rendimiento deseados .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reacciones de lotes a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad. El uso de hidrogenación a alta presión y métodos avanzados de purificación como la cromatografía también son comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,4-Piperidinediol, 6-fenil-1,3,4-trimetil-, (3-alfa,4-alfa,6-beta)- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir los grupos hidroxilo en grupos carbonilo, utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: El compuesto se puede reducir para formar diferentes derivados, a menudo utilizando gas hidrógeno en presencia de un catalizador metálico.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Gas hidrógeno (H2) con paladio sobre carbono (Pd/C) como catalizador
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del compuesto original. Estos productos pueden tener diferentes propiedades físicas y químicas, lo que los hace útiles para diversas aplicaciones .
Aplicaciones Científicas De Investigación
3,4-Piperidinediol, 6-fenil-1,3,4-trimetil-, (3-alfa,4-alfa,6-beta)- tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: Explorado por sus potenciales efectos terapéuticos, como las propiedades antiinflamatorias y analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 3,4-Piperidinediol, 6-fenil-1,3,4-trimetil-, (3-alfa,4-alfa,6-beta)- implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica .
Comparación Con Compuestos Similares
Compuestos Similares
4-Piperidona monohidrato clorhidrato: Un compuesto relacionado con características estructurales similares pero diferentes grupos funcionales.
1-Bencil-3-metil-6-fenil-3,4-piperidinediol: Otro derivado con un grupo bencilo unido al átomo de nitrógeno
Singularidad
3,4-Piperidinediol, 6-fenil-1,3,4-trimetil-, (3-alfa,4-alfa,6-beta)- es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
84687-61-6 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
(3S,4R,6S)-1,3,4-trimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-13(16)9-12(11-7-5-4-6-8-11)15(3)10-14(13,2)17/h4-8,12,16-17H,9-10H2,1-3H3/t12-,13+,14-/m0/s1 |
Clave InChI |
ZHQCINFMVJHYIV-MJBXVCDLSA-N |
SMILES isomérico |
C[C@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
SMILES canónico |
CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


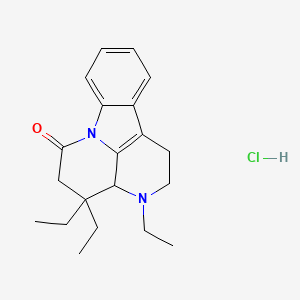
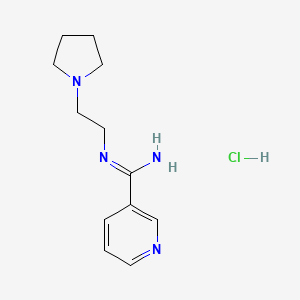
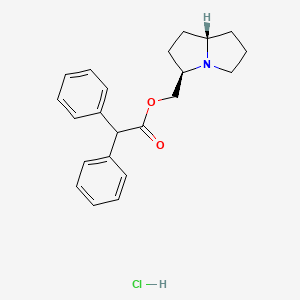
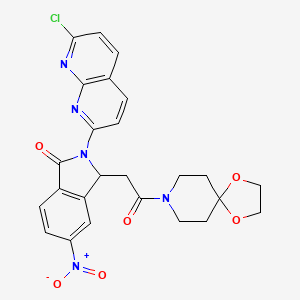
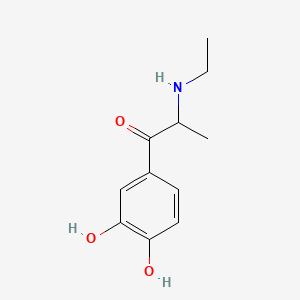
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
